6-Chloro-2-(3,4-dimethoxyphenyl)-4-phenylquinoline
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Overview
Description
Scientific Research Applications
Antimicrobial Activity
Research on derivatives of 2-chloroquinoline, which share structural similarities with 6-Chloro-2-(3,4-dimethoxyphenyl)-4-phenylquinoline, highlights their antimicrobial potential. A study by Bawa et al. (2009) synthesized pyrazoline derivatives with 3,4-dimethoxyphenyl rings, testing them against various bacterial and fungal strains. The compounds demonstrated varying degrees of antimicrobial activity, indicating the potential for this compound derivatives in antimicrobial applications (Bawa et al., 2009).
Molecular Inclusion and Packing
The inclusion properties of chloro-substituted diquinoline compounds, akin to this compound, have been explored for their ability to form lattice inclusion compounds with various guest molecules. This research, conducted by Ashmore et al. (2007), provides insights into the diverse ways these compounds interact with other molecules, potentially useful in crystal engineering and material sciences (Ashmore et al., 2007).
Cytotoxic Activity for Cancer Research
Kaufman et al. (2018) reported on the total synthesis and cytotoxic activity of isoquinoline derivatives, highlighting the potential of such compounds in cancer research. Although focused on a slightly different isoquinoline derivative, this study underscores the broader relevance of this compound in developing anticancer agents (Kaufman et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
Quinoline derivatives are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It’s known that quinoline derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding and π-π stacking .
Biochemical Pathways
Quinoline derivatives are known to affect a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The presence of the dimethoxyphenyl and phenyl groups may influence its lipophilicity and thus its absorption and distribution .
Result of Action
Quinoline derivatives are known to have a wide range of biological activities, including anticancer, antitubercular, antifungal, and antiviral effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of quinoline derivatives .
properties
IUPAC Name |
6-chloro-2-(3,4-dimethoxyphenyl)-4-phenylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO2/c1-26-22-11-8-16(12-23(22)27-2)21-14-18(15-6-4-3-5-7-15)19-13-17(24)9-10-20(19)25-21/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBMSVJUNCKCCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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